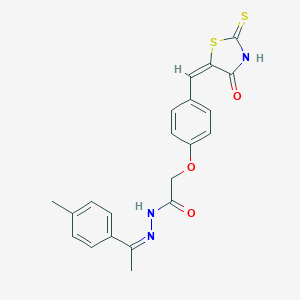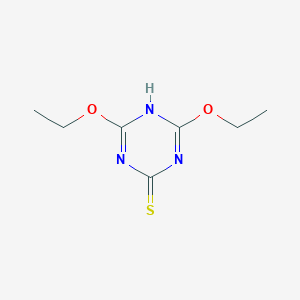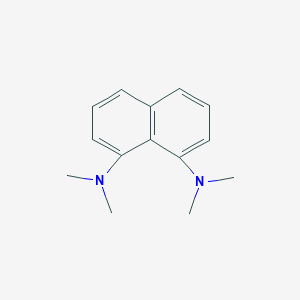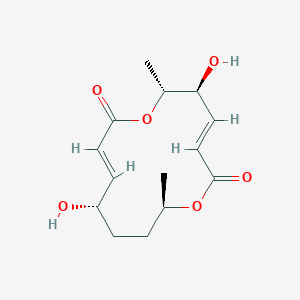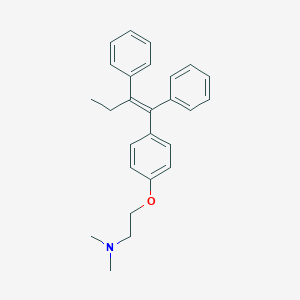![molecular formula C9H14N2O2 B140764 (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 155689-63-7](/img/structure/B140764.png)
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of isoquinolines. It was first developed in the 1990s as a protein kinase C (PKC) inhibitor, and has since been extensively studied for its potential applications in scientific research.
Wirkmechanismus
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. It has been shown to inhibit several PKC isoforms, including PKCα, PKCβ, PKCγ, PKCδ, and PKCε. The selectivity of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 for different PKC isoforms depends on the concentration used and the cellular context.
Biochemische Und Physiologische Effekte
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has been shown to have a variety of biochemical and physiological effects, depending on the cell type and PKC isoform targeted. Some of the reported effects include:
- Inhibition of cell proliferation and migration
- Induction of apoptosis
- Modulation of ion channel activity
- Regulation of insulin secretion
- Alteration of synaptic plasticity
Vorteile Und Einschränkungen Für Laborexperimente
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has several advantages as a research tool, including its high potency and selectivity for PKC inhibition, as well as its availability from commercial sources. However, there are also some limitations to its use, such as:
- Off-target effects on other kinases or enzymes
- Variable selectivity for different PKC isoforms depending on the cellular context
- Limited solubility in aqueous solutions
Zukünftige Richtungen
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has potential applications in several areas of scientific research, including cancer biology, neurobiology, and cardiovascular disease. Some possible future directions for research with (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 include:
- Investigating the role of specific PKC isoforms in disease states
- Developing more selective PKC inhibitors based on the structure of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220
- Exploring the use of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 as a therapeutic agent for PKC-related diseases
- Studying the effects of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 on other cellular pathways and signaling molecules
In conclusion, (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 is a synthetic compound that has been extensively studied as a research tool for PKC inhibition. Its high potency and selectivity make it a valuable tool for investigating the role of PKC in various cellular processes. However, further research is needed to fully understand its effects and potential applications in different contexts.
Synthesemethoden
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 can be synthesized through a multi-step process starting from 2-chloro-4-nitrophenol. The key steps involve the formation of an isoquinoline intermediate, which is then reacted with various reagents to yield the final product. The synthesis of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has been optimized over the years to improve yield and purity, and several methods have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has been widely used as a research tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that play important roles in signal transduction, cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 can help elucidate the specific functions of PKC isoforms in different contexts.
Eigenschaften
CAS-Nummer |
155689-63-7 |
|---|---|
Produktname |
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione |
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(8R)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
InChI-Schlüssel |
LTRSPDHUDXWHRY-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)NC2(CCCC2)C(=O)N1 |
SMILES |
CC1C(=O)NC2(CCCC2)C(=O)N1 |
Kanonische SMILES |
CC1C(=O)NC2(CCCC2)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



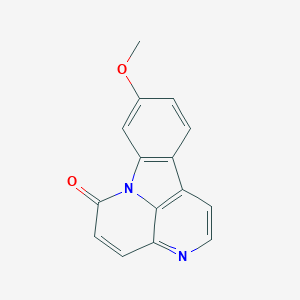
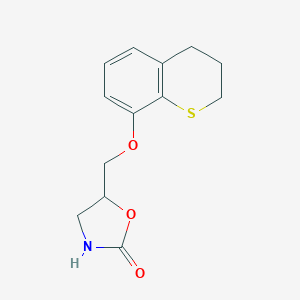
![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)
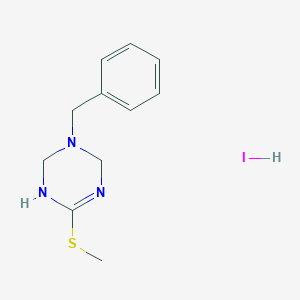
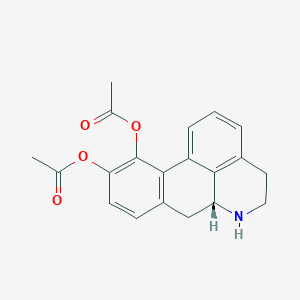

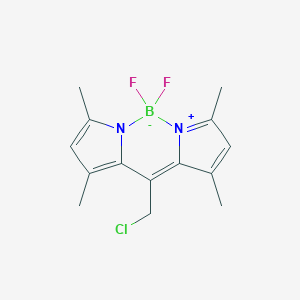
![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)
![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)
